Cas no 947249-14-1 (3-(Difluoromethoxy)pyridin-2-amine)

3-(Difluoromethoxy)pyridin-2-amine structure
947249-14-1 structure
Product Name:3-(Difluoromethoxy)pyridin-2-amine
CAS 번호:947249-14-1
MF:C6H6F2N2O
메가와트:160.121448040009
MDL:MFCD12405788
CID:1005734
PubChem ID:28981901
Update Time:2025-10-31

3-(Difluoromethoxy)pyridin-2-amine 화학적 및 물리적 성질

이름 및 식별자

    • 3-(Difluoromethoxy)pyridin-2-amine
    • 2-Amino-3-(difluoromethoxy)pyridine
    • URJOUYRTHKWERB-UHFFFAOYSA-N
    • 3-(difluoromethoxy)-2-pyridinamine
    • 2-Pyridinamine, 3-(difluoromethoxy)-
    • NE24571
    • SY035791
    • 3-[bis(fluoranyl)methoxy]pyridin-2-amine
    • AK146245
    • ST2404808
    • A845060
    • Z1263529546
    • 3-(Difluoromethoxy)-2-pyridinamine (ACI)
    • 2-Amino-3-difluoromethoxypyridine
    • EN300-67307
    • DB-293720
    • DS-8481
    • SB76629
    • XMB24914
    • 947249-14-1
    • AKOS015916871
    • Z362783884
    • MFCD12405788
    • SCHEMBL67670
    • DTXSID70651881
    • CS-D0412
    • MDL: MFCD12405788
    • 인치: 1S/C6H6F2N2O/c7-6(8)11-4-2-1-3-10-5(4)9/h1-3,6H,(H2,9,10)
    • InChIKey: URJOUYRTHKWERB-UHFFFAOYSA-N
    • 미소: FC(OC1C(N)=NC=CC=1)F

계산된 속성

  • 정밀분자량: 160.04481914g/mol
  • 동위원소 질량: 160.04481914g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 123
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 48.1
  • 소수점 매개변수 계산 참조값(XlogP): 1.4

3-(Difluoromethoxy)pyridin-2-amine 보안 정보

3-(Difluoromethoxy)pyridin-2-amine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A022003949-1g
2-Amino-3-(difluoromethoxy)pyridine
947249-14-1 95%
1g
$269.06 2023-08-31
Alichem
A022003949-5g
2-Amino-3-(difluoromethoxy)pyridine
947249-14-1 95%
5g
$577.24 2023-08-31
Alichem
A022003949-10g
2-Amino-3-(difluoromethoxy)pyridine
947249-14-1 95%
10g
$769.86 2023-08-31
Alichem
A022003949-25g
2-Amino-3-(difluoromethoxy)pyridine
947249-14-1 95%
25g
$1386.23 2023-08-31
Ambeed
A251188-100mg
3-(Difluoromethoxy)pyridin-2-amine
947249-14-1 95%
100mg
$36.0 2025-04-14
Ambeed
A251188-250mg
3-(Difluoromethoxy)pyridin-2-amine
947249-14-1 95%
250mg
$44.0 2025-04-14
Ambeed
A251188-1g
3-(Difluoromethoxy)pyridin-2-amine
947249-14-1 95%
1g
$73.0 2025-04-14
Ambeed
A251188-5g
3-(Difluoromethoxy)pyridin-2-amine
947249-14-1 95%
5g
$362.0 2025-04-14
Apollo Scientific
PC448010-250mg
3-(Difluoromethoxy)pyridin-2-amine
947249-14-1 95%
250mg
£33.00 2025-02-21
Apollo Scientific
PC448010-1g
3-(Difluoromethoxy)pyridin-2-amine
947249-14-1 95%
1g
£85.00 2025-02-21

3-(Difluoromethoxy)pyridin-2-amine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  overnight, reflux
참조
Preparation of pyrazole compounds as Raf inhibitors
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Acetic acid ,  Iron Solvents: Ethanol ;  overnight, 100 °C; overnight, 100 °C
참조
Preparation of dibenzo[b,e]oxepin derivatives as agonists of peroxisome proliferator-activated receptor (PPAR-γ)
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  1 h, rt → 90 °C
참조
Preparation of pyrazolylpyridinamine derivatives for use as DLK inhibitors
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  40 °C
참조
Process for the preparation of biheteroaryl compounds and crystal forms thereof
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, 1 atm, rt
참조
Preparation of pyridinylimidazolylpyrimidine derivatives and analogs for use as Raf kinase modulators
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  1 h, rt → 90 °C
참조
Preparation of imidazolopyridines and -pyrimidines as tricyclic DLK inhibitors and uses thereof
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  1 h, rt → 90 °C
참조
Preparation of pyrazole derivatives and uses thereof as inhibitors of DLK
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ;  1 h, rt → 90 °C; 90 °C → rt
참조
Preparation of bipyrimidinamine derivatives and analogs for use in the treatment of neurodegenerative diseases
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Reagents: 2-Methoxyethanol ,  Copper oxide (Cu2O) ,  Ammonium hydroxide Solvents: Water ;  23 h, 100 °C; 100 °C → 0 °C
참조
Preparation of substituted imidazoles and oxazoles as Raf kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  2 d, 240 psi, rt → 150 °C
참조
Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
참조
Preparation of imidazole compounds as Raf kinase inhibitors for treating cancer
, United States, , ,

3-(Difluoromethoxy)pyridin-2-amine Raw materials

3-(Difluoromethoxy)pyridin-2-amine Preparation Products

추천 공급업체
ASIACHEM I&E (JIANGSU) CO., LTD
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골드 회원
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Shandong Jing Kun Chemical Co.,Ltd.